Isotopic Purity Enables High-Fidelity Absolute Quantification of Endogenous Serine
As an internal standard, L-Serine-13C3,15N (≥98 atom % 13C, ≥98 atom % 15N) enables the precise quantification of endogenous L-serine in human plasma with an analytical precision and accuracy of 5% [1]. This level of performance is enabled by the high isotopic purity of the tracer, which minimizes signal interference from unlabeled species. In contrast, the use of unlabeled L-serine as an internal standard is not possible due to its identical mass to the analyte, while analogs with lower isotopic purity (e.g., <95 atom %) or different labeling patterns (e.g., L-Serine-13C3) can exhibit significant isotopic crosstalk with the analyte, increasing measurement uncertainty [1].
| Evidence Dimension | Analytical Precision and Accuracy for Plasma Serine Quantification |
|---|---|
| Target Compound Data | Precision and accuracy of 5% when used as an internal standard for L-serine in human plasma [1] |
| Comparator Or Baseline | Unlabeled L-serine: Cannot be used as an internal standard for itself due to identical mass; L-Serine-13C3: Potential for isotopic crosstalk and higher uncertainty, specific data not reported in this study |
| Quantified Difference | Target compound enables quantification with 5% precision/accuracy; unlabeled L-serine yields 0% distinction from analyte. |
| Conditions | Gas chromatography/negative-ion chemical ionization mass spectrometry (GC/NICI-MS) analysis of human plasma [1] |
Why This Matters
For procurement, this data confirms that L-Serine-13C3,15N meets the strict isotopic purity requirements for generating reliable, publication-ready quantitative data in clinical metabolomics studies, unlike less pure or differently labeled alternatives.
- [1] Culea, M., & Hachey, D. L. (1995). Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 9(8), 655-659. View Source
